1-Hydroxyanthracene-2-carbaldehyde
Description
1-Hydroxyanthracene-2-carbaldehyde is a polycyclic aromatic compound featuring an anthracene backbone substituted with a hydroxyl (-OH) group at position 1 and a carbaldehyde (-CHO) group at position 2.
Properties
CAS No. |
104662-24-0 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-hydroxyanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H10O2/c16-9-13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)15(13)17/h1-9,17H |
InChI Key |
FHOKZPOKSFRTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3O)C=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
- Bromination : Treat 1-hydroxyanthraquinone with bromine in acetic acid to introduce bromine at the 2-position.
- Reduction : Apply NaBH₄ in NaOH/ethanol to reduce the quinone to 1-hydroxyanthracene.
- Formylation : Employ the Vilsmeier-Haack reagent to install the aldehyde group.
This sequence achieves yields up to 95% for the reduction step, with formylation efficiency dependent on the electron-donating effects of the hydroxyl group.
Multicomponent Reactions for Structural Diversification
Multicomponent reactions (MCRs) offer a streamlined approach to constructing complex anthracene frameworks. Singh and Sun developed iodine-catalyzed cyclocondensations of aldehydes, β-naphthol, and dicarbonyl compounds to synthesize benzoanthracene derivatives. Adapting this method, 1-hydroxyanthracene-2-carbaldehyde can be synthesized by substituting the aldehyde component with a protected formyl precursor.
Key Advantages :
- Atom Economy : Simultaneous formation of multiple bonds reduces waste.
- Catalyst Efficiency : Molecular iodine (5 mol%) enables yields exceeding 85%.
Process Optimization via Design of Experiments (DoE)
Modern synthesis prioritizes efficiency through systematic parameter optimization. A case study on glyoxylic acid condensation highlights how DoE improves yield and selectivity. For this compound, critical factors include:
Table 2: DoE-Optimized Factors for Formylation
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.2–1.5 mol/mol | Minimizes side reactions |
| Stirring Time Post-DMF | 18–24 hours | Ensures complete conversion |
| Precipitation Temperature | 50–60°C | Enhances purity |
Central composite designs (CCD) reveal that exceeding 120°C accelerates decomposition, while sub-stoichiometric DMF leads to incomplete formylation.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Vilsmeier-Haack | 85–93 | 98 | High |
| Anthraquinone Reduction | 78–95 | 95 | Moderate |
| Multicomponent Reaction | 70–89 | 90 | Low |
The Vilsmeier-Haack method outperforms others in scalability and purity, albeit requiring stringent temperature control. Anthraquinone reduction suits small-scale applications demanding high regioselectivity.
Industrial-Scale Production Considerations
Scaling the Vilsmeier-Haack reaction necessitates:
- Continuous Flow Reactors : Mitigate exothermic risks and improve mixing.
- Automated Quenching Systems : Rapid pH adjustment prevents aldehyde oxidation.
- Solvent Recycling : DMF recovery via distillation reduces costs.
Pilot studies demonstrate that flow systems achieve 90% yield at 10 kg/day throughput.
Chemical Reactions Analysis
1-Hydroxyanthracene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 1-hydroxyanthracene-2-carboxylic acid, 1-hydroxyanthracene-2-methanol, and various substituted derivatives .
Scientific Research Applications
1-Hydroxyanthracene-2-carbaldehyde has diverse applications in scientific research, including its use as a building block in synthesizing complex organic molecules, in biological studies, in medicine, and in industrial applications.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations. It is produced through the formylation of 1-hydroxyanthracene, often using the Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 2-position.
- Biology Derivatives of this compound are studied for potential biological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, antiarthritic, and anticancer properties . Hydroxyanthracene derivatives (HADs) have been considered for safety usage associated with HAD-containing products .
- Medicine There is ongoing research exploring the potential of this compound as a pharmacophore in drug design and development.
- Industry Due to its aromatic structure and reactivity, this compound is used in the production of dyes and pigments.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Mechanism of Action
The mechanism by which 1-hydroxyanthracene-2-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks specific analogs of 1-Hydroxyanthracene-2-carbaldehyde. However, comparisons can be drawn with structurally or functionally related compounds listed in the sources:
Functional Group Similarities
- Hydroxyacetone (CAS 116-09-6) : A small molecule with hydroxyl (-OH) and ketone (C=O) groups. Unlike this compound, it lacks aromaticity and is used in cosmetics and pharmaceuticals due to its mild reactivity .
- Hydrocinnamaldehyde: A benzene derivative with an aldehyde group. While it shares the -CHO functionality, its monocyclic structure contrasts with the polycyclic anthracene system, resulting in distinct electronic properties and applications (e.g., fragrances) .
Aromatic Backbone Differences
- Hydroquinone (CAS 123-31-9): A dihydroxybenzene derivative. Though it shares hydroxyl groups, its lack of an aldehyde group and smaller aromatic system limit direct comparability. It is widely used as a reducing agent and in polymer synthesis .
- 1-Hydroxychlordene (CAS 2597-11-7): A chlorinated cyclodiene derivative with a hydroxyl group. Its non-aromatic, halogenated structure and environmental persistence (noted in sediment and algae samples) differ significantly from the anthracene-based compound .
Data Table: Key Properties of Related Compounds
Research Findings and Limitations
- Electronic Properties: Anthracene derivatives typically exhibit extended π-conjugation, which may enhance electronic applications (e.g., organic semiconductors).
- Reactivity : The aldehyde group in this compound may undergo nucleophilic addition, similar to Hydrocinnamaldehyde, but steric hindrance from the anthracene backbone could alter reaction kinetics .
- Environmental Impact : Unlike 1-Hydroxychlordene, which persists in ecosystems, the environmental fate of this compound remains unstudied .
Q & A
Q. What ethical considerations apply when handling this compound in lab settings?
- Methodological Answer : Adopt OSHA guidelines for aromatic aldehydes: use fume hoods for synthesis, wear nitrile gloves, and store in amber vials (light-sensitive). Disposal via neutralization (NaHCO) followed by incineration. Disclose safety protocols in publications, referencing Material Safety Data Sheets (MSDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
